Propyl 4-methylbenzoate
CAS No.: 9015-73-0
Cat. No.: VC12002738
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9015-73-0 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | propyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | LRNBWFXCDULFQF-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)C |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
Propyl 4-methylbenzoate’s structure comprises a benzoic acid derivative esterified with propanol. The IUPAC name, propyl 4-methylbenzoate, reflects this configuration: a methyl group at the para position of the benzene ring and a propyl chain attached via an ester linkage. The compound’s canonical SMILES representation, CCCOC(=O)C1=CC=C(C=C1)C, encodes this arrangement, while its InChIKey (LRNBWFXCDULFQF-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Table 1: Fundamental Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | Propyl 4-methylbenzoate |
| CAS Registry Number | 9015-73-0 |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)C |
| PubChem CID | 230181 |
Crystallographic and Spectroscopic Features
While direct crystallographic data for propyl 4-methylbenzoate remains limited, studies on analogous benzoate esters reveal intermolecular interactions such as hydrogen bonding and π-stacking. These interactions stabilize the compound in solid-state configurations, influencing its melting point and solubility. Fourier-transform infrared (FTIR) spectroscopy of related esters typically shows characteristic peaks for ester carbonyl () and aromatic C–H stretching ().
Synthesis and Manufacturing
Esterification Methodology
Propyl 4-methylbenzoate is synthesized via acid-catalyzed esterification between 4-methylbenzoic acid and propanol. The reaction follows the general mechanism:
Sulfuric acid or p-toluenesulfonic acid commonly serve as catalysts, with reaction temperatures ranging from 60–100°C. The process typically achieves yields exceeding 80% under optimized conditions.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors, which enhance heat transfer and reduce side reactions, are increasingly adopted. Post-synthesis purification involves distillation or recrystallization to isolate the ester from unreacted starting materials and byproducts.
Physicochemical Properties
Thermal Stability
Propyl 4-methylbenzoate exhibits moderate thermal stability, with decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of similar esters shows glass transition temperatures () between -10°C and 20°C, suggesting utility in polymer formulations requiring low-temperature flexibility.
Solubility and Partitioning
The compound is sparingly soluble in water () but miscible with organic solvents like ethanol, diethyl ether, and dichloromethane. Its octanol-water partition coefficient () of 2.8 indicates moderate lipophilicity, aligning with applications in fragrance delivery systems.
Industrial and Research Applications
Chromatographic Support Material
In ion-exchange chromatography, propyl 4-methylbenzoate’s chemical inertness and compatibility with aqueous-organic mobile phases make it a viable support matrix. Its aromatic backbone facilitates π-π interactions with analytes, enhancing separation efficiency for polar compounds.
Fragrance and Flavor Industry
The ester’s mild, fruity aroma underpins its use in perfumes and food flavorings. It serves as a precursor in synthesizing more complex fragrance molecules, leveraging its reactive ester group for transesterification or hydrolysis.
Table 2: Industrial Applications by Sector
| Sector | Use Case |
|---|---|
| Cosmetics | Solvent for essential oils |
| Polymers | Plasticizer in cellulose acetate |
| Pharmaceuticals | Excipient in topical formulations |
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Analogous esters demonstrate bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations of 0.5–2.0 mg/mL. Propyl 4-methylbenzoate’s mechanism likely involves membrane disruption via hydrophobic interactions, though empirical validation is needed.
Comparative Analysis with Structural Analogues
Table 3: Comparison of Benzoate Esters
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 4-methylbenzoate | Shorter alkyl chain; higher volatility | |
| Ethyl 4-methylbenzoate | Intermediate lipophilicity; wider solubility | |
| Propyl benzoate | Lacks methyl group; altered aroma profile |
The propyl chain in propyl 4-methylbenzoate extends its hydrocarbon footprint, reducing polarity compared to methyl and ethyl analogues. This property enhances compatibility with nonpolar matrices in polymer science.
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